molecular formula C15H8F6O2 B6313087 4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde CAS No. 1858250-80-2

4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde

Cat. No.: B6313087
CAS No.: 1858250-80-2
M. Wt: 334.21 g/mol
InChI Key: UKHHEDGMPCKYKE-UHFFFAOYSA-N
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Description

4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C15H8F6O2 and a molecular weight of 334.21 g/mol This compound is known for its unique structure, which includes two trifluoromethyl groups attached to a phenoxybenzaldehyde core

Preparation Methods

The synthesis of 4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde typically involves the reaction of 2,6-bis(trifluoromethyl)phenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Medicine: It is investigated for its potential pharmacological properties, including its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)benzaldehyde: This compound has a similar structure but lacks the additional trifluoromethyl groups, making it less reactive in certain chemical reactions.

    4-(Trifluoromethyl)phenoxybenzaldehyde: This compound has only one trifluoromethyl group, which affects its chemical properties and reactivity.

Properties

IUPAC Name

4-[2,6-bis(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-2-1-3-12(15(19,20)21)13(11)23-10-6-4-9(8-22)5-7-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHHEDGMPCKYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227027
Record name Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-80-2
Record name Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[2,6-bis(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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